1,2-Dibromoethane

Description

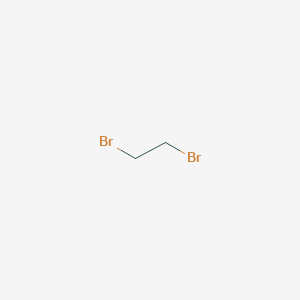

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2, Array | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020415 | |

| Record name | 1,2-Dibromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene dibromide appears as a clear colorless liquid with a sweetish odor. Density 18.1 lb /gal. Slightly soluble in water. Soluble in most organic solvents and thinners. Noncombustible. Very toxic by inhalation, skin absorption or ingestion. Used as a solvent, scavenger for lead in gasoline, grain fumigant and in the manufacture of other chemicals., Liquid, Colorless liquid or solid (below 50 degrees F) with a sweet odor. [fumigant] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT., Colorless liquid or solid (below 50 °F) with a sweet odor., Colorless liquid or solid (below 50 °F) with a sweet odor. [fumigant] | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/34 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

268 to 270 °F at 760 mmHg (NTP, 1992), 131.3 °C, 131 °C, 268 °F | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 4,310 mg/L at 30 °C, In water, 3.91X10+3 mg/L at 25 °C, Soluble in about 250 parts water, Soluble in diethyl ether, ethanol and most organic solvents. Miscible with non-alkaline organic liquids, For more Solubility (Complete) data for Ethylene dibromide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.34 (poor), 0.4% | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.16832 g/cu cm at 25 °C, Relative density (water = 1): 2.2, 2.17 | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.48 (Air = 1), Relative vapor density (air = 1): 6.5, 6.48 | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

11 mmHg at 68 °F ; 17.4 mmHg at 86 °F (NTP, 1992), 11.2 [mmHg], 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.5, 12 mmHg, 11 mmHg (@ 77 °F) | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/34 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Heavy liquid, Colorless liquid or solid (below 50 degrees F) | |

CAS No. |

106-93-4 | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dibromide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N41638RNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,2-dibromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

49.9 °F (NTP, 1992), 9.8 °C, 10 °C, 50 °F | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dibromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/48 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0270.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Derivatization Methodologies of 1,2 Dibromoethane

Established Synthetic Pathways for 1,2-Dibromoethane Production

The industrial production of this compound has relied on well-established chemical reactions that are efficient and yield the product in high purity. The two primary historical methods involve the direct reaction of ethylene (B1197577) with bromine and the reaction of acetylene (B1199291) with hydrobromic acid.

Direct Bromination of Ethylene

The most common and commercially viable method for synthesizing this compound is the direct addition reaction between ethylene gas and liquid bromine. researchgate.netbeilstein-journals.org This reaction is a classic example of electrophilic halogen addition to an alkene, where the double bond of the ethylene molecule is broken and a bromine atom is added to each carbon. google.comijirset.com

The chemical equation for this reaction is: CH₂=CH₂ + Br₂ → BrCH₂–CH₂Br researchgate.net

This process is typically carried out in a continuous-flow glass-column reactor. nih.govtdl.org Liquid bromine is introduced into the upper part of the reactor, while ethylene gas is fed from the bottom, creating a countercurrent flow. The reaction is exothermic and occurs on the surfaces of cooling coils within the reactor to maintain an optimal temperature, generally not exceeding 100°C. nih.govtdl.org A slight excess of ethylene is used to ensure all the bromine reacts. nih.gov The crude liquid this compound is drawn from the bottom and may be treated with ultraviolet light to convert any remaining starting materials, resulting in a technical-grade product with a purity of over 99%. nih.govtdl.org

Table 1: Reaction Parameters for Direct Bromination of Ethylene

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Ethylene (gas), Bromine (liquid) | researchgate.netnih.gov |

| Reaction Type | Electrophilic Addition | google.comijirset.com |

| Catalyst | Typically uncatalyzed | nih.govtdl.org |

| Reactor | Glass-column reactor with cooling coils | nih.govtdl.org |

| Temperature | Maintained below 100°C | nih.govtdl.org |

| Product Purity | >99% | nih.govtdl.org |

Reaction of Hydrobromic Acid with Acetylene

Another potential pathway involves the reaction of acetylene with hydrobromic acid (HBr). However, this reaction does not typically yield this compound as the major product. The addition of HBr to the triple bond of acetylene follows Markovnikov's rule. In the first addition step, bromoethene is formed. In the presence of excess HBr, the second addition also follows Markovnikov's rule, with the hydrogen atom adding to the carbon that already has more hydrogen atoms.

This regioselectivity results in the formation of 1,1-dibromoethane, where both bromine atoms are attached to the same carbon atom, rather than the 1,2-isomer. princeton.edu

The reaction proceeds as follows: HC≡CH + 2 HBr → CH₃–CHBr₂

Therefore, while this reaction is a method for producing a dibromoethane isomer, it is not a standard pathway for the synthesis of this compound. The dehydrohalogenation of this compound using a strong base like alcoholic potassium hydroxide (B78521) is, conversely, a known method for producing acetylene. frontiersin.orgchemrevlett.com

Advanced Synthetic Approaches and Catalytic Systems for this compound Synthesis

While direct bromination is highly efficient, research into advanced synthetic methodologies aims to improve reaction conditions, reduce environmental impact, and enhance control. Two such areas are phase-transfer catalysis and the use of ionic liquids.

Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comprinceton.edu A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other where the reaction occurs. princeton.educrdeepjournal.org For the synthesis of this compound, PTC could be employed to manage the reaction between an aqueous solution of bromide ions and ethylene in an organic solvent, potentially offering milder reaction conditions and easier separation of products. ijirset.com This approach is particularly useful in nucleophilic substitution and elimination reactions and can be adapted for addition reactions. crdeepjournal.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. messiah.edugoogle.comnih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them "green" alternatives to volatile organic solvents. google.com In the context of bromoalkane synthesis, acidic ionic liquids can catalyze the reaction and be recycled, which avoids the generation of corrosive acid waste. google.com For instance, imidazolium- or pyridinium-based ionic liquids have been used to synthesize bromoalkanes from alcohols and HBr. messiah.edunih.gov An analogous system could be envisioned for the bromination of ethylene, where the ionic liquid could serve to activate the bromine or stabilize intermediates, leading to a more controlled and environmentally benign process.

Derivatization Strategies and Applications in Organic Synthesis

This compound is a versatile bifunctional reagent in organic synthesis, serving as a two-carbon building block for the construction of various cyclic structures. Its two bromine atoms can undergo sequential or simultaneous nucleophilic substitution reactions.

Utilization in Spiro Compound Synthesis

Spiro compounds, which contain two rings connected by a single common atom, are challenging synthetic targets found in numerous natural products. nih.gov this compound can be used as a key reagent to construct the spirocyclic core.

A notable example is the alkylation of cyclic ketones. In a reaction performed in liquid ammonia (B1221849) with sodium amide as a base, 3-methyl-2-cyclohexenone is alkylated with this compound. crdeepjournal.org This process involves the formation of a carbanion which first attacks one of the bromo-substituted carbons of this compound. A subsequent intramolecular alkylation, where the enolate attacks the remaining bromo-substituted carbon, closes the second ring and forms the spiro junction. This specific reaction yields a mixture of spiro[2.5]octanone derivatives. crdeepjournal.org The general strategy involves using a difunctional electrophile like this compound to bridge two positions of a precursor molecule.

Applications in Metacyclophane Synthesis

Metacyclophanes are a class of cyclophanes where a benzene (B151609) ring is bridged at its meta positions. These strained molecules have unique chemical and physical properties. nih.gov The synthesis of [2.2]metacyclophanes often involves complex, multi-step procedures. beilstein-journals.orgnih.gov

A modern synthetic strategy utilizes this compound in an oxidative carbon-carbon bond formation step. crdeepjournal.org This approach provides a more direct route to potentially useful planar chiral derivatives. The synthesis begins with the selective metalation of a substituted m-xylene (B151644) derivative. The resulting organometallic intermediate is then subjected to an oxidative coupling reaction using this compound. In this step, the reagent facilitates the formation of the dimeric structure that is a precursor to the final cyclophane, showcasing its utility in constructing the strained bridge systems characteristic of these molecules. crdeepjournal.org

Toxicological Research on 1,2 Dibromoethane: Mechanisms and Implications

Metabolic Biotransformation Pathways of 1,2-Dibromoethane

The biotransformation of this compound (DBE) is a critical determinant of its toxicity and involves two primary metabolic routes. These pathways, occurring predominantly in the liver, are responsible for converting the relatively inert parent compound into reactive metabolites that can interact with cellular macromolecules. The two major pathways are oxidation mediated by the Cytochrome P-450 (CYP450) enzyme system and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov Both pathways play a significant role in the bioactivation of this compound, leading to the formation of intermediates capable of causing cellular and genetic damage. nih.gov

Cytochrome P-450 (CYP450)-Mediated Oxidation Pathway

One of the principal routes for the metabolism of this compound is through oxidation, a reaction catalyzed by the Cytochrome P450 mixed-function oxidase system located in the microsomes of liver cells. nih.govresearchgate.net This Phase I metabolic reaction introduces a polar hydroxyl group into the DBE molecule, initiating its conversion into more water-soluble, and often more reactive, compounds. nih.govresearchgate.netresearchgate.net

The initial and rate-limiting step in the oxidative metabolism of this compound is its conversion to 2-bromoacetaldehyde. This reaction is catalyzed by CYP450 enzymes, which utilize molecular oxygen and NADPH to hydroxylate the DBE molecule, leading to the formation of an unstable intermediate that rearranges to yield the highly reactive aldehyde, 2-bromoacetaldehyde. Research using rat liver microsomes has demonstrated the direct measurement of 2-bromoacetaldehyde formation from this compound, confirming this as a key metabolic step.

Following its formation, 2-bromoacetaldehyde can undergo further metabolic transformations. An oxidative metabolic pathway has been proposed for 2-bromoethanol (B42945) that proceeds via 2-bromoacetaldehyde and subsequently to 2-bromoacetic acid. nih.gov This suggests that 2-bromoacetaldehyde is an intermediate in a pathway that can lead to both the alcohol and the carboxylic acid derivatives. The metabolism of both 2-bromoacetaldehyde and 2-bromoacetic acid has been shown to result in the formation of a common urinary metabolite, N-acetyl-S-(carboxymethyl)cysteine, further supporting this oxidative route. nih.gov

The specific cytochrome P450 isoform, CYP2E1, plays a significant role in the oxidation of this compound. CYP2E1 is known for its metabolic activity towards a variety of small, polar molecules and low molecular weight compounds, including halogenated hydrocarbons like DBE. Studies have shown that CYP2E1 is highly inducible and exhibits significant catalytic activity for ethanol, a characteristic that can influence the metabolism of other substrates. The involvement of CYP2E1 is crucial as it is particularly prone to producing reactive oxygen species (ROS) during its catalytic cycle, which can contribute to cellular damage. Research using pyrazole-induced rat liver microsomes, a method known to induce CYP2E1, showed a high affinity for the metabolism of this compound to 2-bromoacetaldehyde.

Glutathione S-Transferase (GST)-Mediated Conjugation Pathway

In addition to the oxidative pathway, this compound is also metabolized through a Phase II conjugation reaction with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). nih.gov This pathway is a critical detoxification route for a wide range of xenobiotics, making them more water-soluble for excretion. However, in the case of this compound, this conjugation leads to the formation of a reactive intermediate. nih.gov The GST-catalyzed reaction involves the nucleophilic attack of the sulfhydryl group of glutathione on one of the electrophilic carbon atoms of this compound. This results in the formation of a S-(2-bromoethyl)glutathione conjugate, which is a reactive half-mustard. nih.gov Research indicates that this glutathione adduct is a potent mutagen, suggesting that the GST pathway is a significant route for the bioactivation of this compound to a genotoxic species. nih.gov Studies in rats have shown that a substantial portion (30-55%) of an administered dose of this compound is excreted as a mercapturic acid, a downstream product of glutathione conjugation, highlighting the quantitative importance of this pathway. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Pathway | Enzyme | Substrate | Key Product(s) | Cellular Location |

|---|---|---|---|---|

| Oxidative | Cytochrome P450 (CYP2E1) | This compound | 2-Bromoacetaldehyde | Microsomes (Liver) |

Table 2: Metabolites of this compound

| Metabolite | Formation Pathway | Chemical Formula | Reactivity |

|---|---|---|---|

| 2-Bromoacetaldehyde | CYP450 Oxidation | C₂H₃BrO | High |

| 2-Bromoethanol | Subsequent metabolism of 2-bromoacetaldehyde | C₂H₅BrO | Moderate |

| 2-Bromoacetic Acid | Subsequent metabolism of 2-bromoacetaldehyde | C₂H₃BrO₂ | Moderate |

Formation of S-(2-Bromoethyl)glutathione

The initial step in the bioactivation of this compound (EDB), a known carcinogen, involves its conjugation with glutathione (GSH). nih.govresearchgate.netnih.gov This reaction is catalyzed by glutathione S-transferase (GST) enzymes, leading to the formation of the reactive intermediate, S-(2-bromoethyl)glutathione. nih.govnih.gov This process is considered a critical event in the pathway leading to the toxic effects of EDB, as S-(2-bromoethyl)glutathione is a sulfur half-mustard compound. researchgate.net

The formation of this conjugate has been demonstrated in various in vitro and in vivo systems, including isolated rat liver mitochondria and human liver preparations. nih.govnih.gov In human liver studies, cytosolic GST activity was found to be significantly higher than microsomal GST or mixed-function oxidase activities in metabolizing EDB. nih.gov The conjugation reaction is not merely a detoxification step; instead, it represents an activation pathway, converting the relatively inert EDB into a more reactive and harmful species. nih.govpnas.org This bioactivation is a key factor in the subsequent interactions with cellular macromolecules. nih.govnih.gov

Detoxification Pathways via Ethylene (B1197577) and Glutathione Disulfide Formation

While the primary toxic pathway for this compound involves conjugation with glutathione to form a reactive intermediate, other metabolic routes can be considered detoxification pathways. One such pathway is the potential release of ethylene. pnas.org Additionally, the oxidative metabolism of glutathione itself can lead to the formation of glutathione disulfide (GSSG). nih.govresearchgate.net Under conditions of oxidative stress, the balance between reduced glutathione (GSH) and GSSG is crucial for maintaining cellular redox homeostasis. mdpi.com The conversion of GSH to GSSG is a protective mechanism, and this process can be influenced by various cellular conditions and the presence of oxidizing agents. researchgate.netmdpi.com

Interaction of S-(2-Bromoethyl)glutathione with Cellular Macromolecules

The reactive intermediate, S-(2-bromoethyl)glutathione, formed from the conjugation of this compound and glutathione, can covalently bind to cellular macromolecules, including DNA and proteins. nih.govnih.govnih.gov This interaction is a critical step in the mechanism of EDB-induced toxicity and carcinogenicity. nih.gov The process is facilitated by the formation of a highly reactive episulfonium ion from S-(2-bromoethyl)glutathione, which then readily attacks nucleophilic sites on macromolecules. nih.govnih.gov

A major consequence of this compound (EDB) exposure is the formation of DNA adducts, which are directly implicated in its genotoxic and carcinogenic properties. nih.govnih.govnih.gov The primary and most abundant DNA adduct formed is S-[2-(N7-guanyl)ethyl]glutathione. nih.govnih.govnih.govacs.org This adduct results from the reaction of the episulfonium ion, derived from S-(2-bromoethyl)glutathione, with the N7 position of guanine (B1146940) residues in DNA. nih.govnih.gov

The formation of S-[2-(N7-guanyl)ethyl]glutathione has been demonstrated in both in vitro experiments using calf thymus DNA and in vivo studies with rat liver. nih.govnih.gov In these studies, equimolar amounts of EDB and glutathione were found to be bound to DNA, supporting the mechanism of a preformed glutathione conjugate being the key alkylating agent. nih.gov Research has confirmed that this specific adduct accounts for over 95% of the total DNA adducts formed from EDB. nih.gov The identification and characterization of S-[2-(N7-guanyl)ethyl]glutathione have been achieved through techniques such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.govacs.org

Besides the major N7-guanine adduct, minor adducts at other positions on guanine and adenine (B156593) have also been reported, such as at the N1, N2, and O6 positions of deoxyguanosine and the N1 position of deoxyadenosine. nih.gov More recently, the formation of S-[2-(N6-deoxyadenosinyl)ethyl]glutathione has also been identified. nih.gov The formation of these various DNA adducts underscores the role of glutathione conjugation in the bioactivation of EDB, leading to DNA damage that can initiate mutagenic and carcinogenic processes. nih.govnih.gov

In addition to forming DNA adducts, the reactive metabolites of this compound (EDB) can also bind to cellular proteins. nih.govnih.gov This protein adduct formation is another significant aspect of EDB's toxicity. The cytochrome P450-catalyzed oxidative pathway is primarily responsible for the majority of protein binding. nih.gov However, the glutathione conjugation pathway also contributes to the formation of protein adducts. nih.gov The binding of reactive intermediates to proteins can disrupt their normal function, leading to cellular damage and toxicity. Human liver preparations have been shown to metabolize EDB, resulting in irreversibly protein-bound metabolites through both cytochrome P450 and glutathione S-transferase (GST) enzymatic activities. nih.gov

Genotoxicity and Mutagenicity Studies of this compound

This compound (EDB) is recognized as a genotoxic agent, capable of inducing a wide range of genetic damage in various test systems. nih.gov Its genotoxicity is a key factor in its carcinogenicity. nih.govacs.org The metabolic activation of EDB, particularly through glutathione conjugation, plays a crucial role in its mutagenic effects. researchgate.netnih.gov The resulting reactive intermediates can directly interact with DNA, leading to mutations and chromosomal damage. nih.gov

Extensive testing in prokaryotic, eukaryotic, and mammalian systems has consistently demonstrated the genotoxic potential of EDB. nih.gov These studies have shown that EDB can induce effects such as gene mutations, chromosomal aberrations, and DNA damage. nih.gov The ability of glutathione S-transferases to enhance the mutagenicity of EDB has been demonstrated in bacterial mutagenicity assays.

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are fundamental tools for assessing the potential of chemical substances to cause genetic damage. service.gov.ukwuxiapptec.com These assays are designed to detect various genotoxic endpoints, including gene mutations, structural and numerical chromosomal aberrations, and DNA damage. service.gov.uksgul.ac.uk A standard battery of in vitro tests is often employed in the early stages of toxicological evaluation to identify potential genotoxic hazards. service.gov.ukwuxiapptec.com

For this compound (EDB), in vitro studies have been instrumental in elucidating its genotoxic mechanisms. nih.govnih.gov These assays have consistently shown positive results, indicating that EDB is a potent in vitro genotoxin. The genotoxicity of EDB in these systems is often dependent on metabolic activation, highlighting the role of enzymes like glutathione S-transferases in converting EDB into its reactive, DNA-damaging form. nih.govresearchgate.net

A variety of in vitro genotoxicity assays have been utilized to study EDB and other chemicals, including:

Bacterial Reverse Mutation Assay (Ames Test): This widely used test detects gene mutations in bacteria, such as Salmonella typhimurium. service.gov.ukwuxiapptec.com EDB has been shown to be mutagenic in the Ames test, particularly in the presence of metabolic activation systems. researchgate.net

Mammalian Cell Gene Mutation Assays: These assays, such as the mouse lymphoma assay (MLA), detect forward mutations in mammalian cell lines. wuxiapptec.comsgul.ac.uk

In Vitro Micronucleus Assay: This assay identifies substances that cause clastogenicity (chromosomal breakage) or aneugenicity (chromosome loss or gain) by detecting the formation of micronuclei in cultured mammalian cells. wuxiapptec.comsgul.ac.uk

In Vitro Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. sgul.ac.uk

The results from these in vitro assays provide strong evidence for the genotoxic potential of this compound and underscore the importance of metabolic activation in its mechanism of action. nih.govnih.gov

Interactive Data Table: In Vitro Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation | Salmonella typhimurium | With and without S9 | Positive | researchgate.net |

| DNA Binding | Calf Thymus DNA | With GST and GSH | Positive | nih.gov |

| DNA Repair | Primary Rat Hepatocytes | Not specified | Positive | researchgate.net |

| HGPRT Mutation | ARL 18 cells | Not specified | Positive | researchgate.net |

| Unscheduled DNA Synthesis | Human Hepatocytes | Not specified | Positive | nih.gov |

Gene Mutation in Mammalian Systems

This compound is recognized as a mutagenic agent capable of inducing gene mutations in various mammalian cell systems. Research indicates that its mutagenic activity is linked to its ability to alkylate DNA, leading to base-pair substitutions and other genetic alterations. For instance, exposure to this compound can result in G:C to T:A transversions. The genotoxicity is believed to be mediated by reactive intermediates formed during its metabolism, including the glutathione conjugate S-(2-bromoethyl)glutathione. This conjugate can form a highly reactive episulfonium ion, which then readily attacks nucleophilic sites on the DNA, primarily the N7 position of guanine. This interaction can lead to the formation of DNA adducts that, if not properly repaired, can cause mispairing during DNA replication, resulting in permanent mutations.

DNA Damage and Repair Mechanisms

The genotoxicity of this compound is fundamentally rooted in its capacity to cause significant DNA damage. The primary mechanism involves the formation of covalent adducts with DNA bases. nih.gov The compound itself and its metabolic products can directly interact with DNA. One of the key metabolic pathways involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), to form S-(2-bromoethyl)glutathione. This conjugate is then converted into a reactive episulfonium ion that alkylates DNA, leading to lesions that disrupt the normal function and structure of the DNA helix.

These DNA lesions trigger cellular DNA repair mechanisms. Evidence from studies on Escherichia coli suggests that the UV light-induced excision repair system plays a role in mitigating the mutagenic effects of this compound, indicating that the lesions are recognized and can be removed by this pathway. nih.gov In mammalian cells, repair pathways such as base excision repair (BER) and nucleotide excision repair (NER) are crucial for removing alkylated bases and bulky adducts to maintain genomic integrity. However, if the damage overwhelms the repair capacity or if the repair process itself is error-prone (misrepair), it can lead to the fixation of mutations. nih.gov Furthermore, this compound can form DNA-protein crosslinks, which are complex lesions that can stall replication and transcription, further contributing to its toxicity.

Chromosome Aberrations and Sister Chromatid Exchange

This compound has demonstrated clastogenic activity, meaning it can induce structural damage to chromosomes. In vitro studies have shown that it causes a significant increase in both chromosome aberrations and sister chromatid exchanges (SCEs) in mammalian cells. epa.gov Chromosome aberrations are large-scale changes to the chromosome structure, such as deletions, translocations, and breaks. Sister chromatid exchange involves the breakage and rejoining of DNA between the two identical sister chromatids of a duplicated chromosome. While the exact mechanism of SCE is not fully understood, an elevated frequency is a sensitive indicator of DNA damage and the cellular response to it.

Research using Chinese hamster ovary (CHO) cells has consistently found that this compound induces reproducible positive responses for both chromosomal aberrations and SCEs. epa.gov This indicates that the DNA lesions caused by this compound can lead to double-strand breaks or can interfere with DNA replication and segregation, resulting in these cytogenetic alterations.

Table 1: Summary of In Vitro Genotoxicity Findings for this compound

| Genotoxicity Endpoint | Test System | Result | Reference |

| Gene Mutation | Mammalian Cells | Positive | General literature |

| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Positive | epa.gov |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | Positive | epa.gov |

Micronucleus Formation

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the main nucleus during cell division. The formation of micronuclei is a hallmark of genotoxic exposure and chromosomal instability. nih.gov They arise from acentric chromosome fragments (caused by DNA breaks) or whole chromosomes that lag behind during anaphase. Therefore, the micronucleus assay is a widely used method for assessing the clastogenic and aneugenic potential of chemical compounds. nih.gov

Research has shown that this compound can induce the formation of micronuclei. For example, it enhanced the production of micronuclei in the tetrads of microsporogenesis of Tradescantia. epa.gov This finding, even in a plant system, points to the compound's ability to disrupt chromosomal integrity and segregation, a fundamental process shared across eukaryotes. This clastogenic effect is consistent with its ability to cause DNA strand breaks and chromosomal aberrations.

Mutagenicity in Salmonella typhimurium (Ames Test)

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a standard initial screening tool for identifying the mutagenic potential of chemical substances. The test uses several strains of Salmonella that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A mutagenic substance can cause a reverse mutation (reversion) in the histidine operon, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

This compound consistently tests positive in the Ames test, demonstrating its mutagenic activity in bacterial systems. epa.gov It is considered a direct-acting mutagen because it does not require metabolic activation by a liver S9 fraction to induce mutations. epa.gov This indicates that the compound itself, or a spontaneously formed reactive intermediate, is capable of altering the bacterial DNA.

Table 2: Mutagenicity of this compound in the Ames Test

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Type of Mutation Detected | Reference |

| TA1535 | Not Required | Positive | Base-pair substitution | epa.gov |

| TA100 | Not Required | Positive | Base-pair substitution | epa.gov |

| TA98 | Not Required | Positive | Frameshift | epa.gov |

In Vivo Genotoxicity Studies

DNA Adduct Formation in Rodent Tissues (Liver, Kidney)

In vivo studies in animal models are critical for understanding the genotoxic effects of a chemical in a whole organism, accounting for metabolic activation, distribution, and detoxification processes. For this compound, in vivo research has confirmed its ability to cause DNA damage in various organs, with the liver and kidney being significant targets. nih.gov

The primary mechanism of this in vivo genotoxicity is the formation of DNA adducts. Following administration to rodents, this compound is metabolized, primarily through glutathione conjugation, leading to the formation of the S-[2-(N(7)-guanyl)ethyl]GSH adduct. nih.govacs.org This specific adduct has been identified and quantified in the DNA of the liver and kidneys of both rats and mice. nih.govacs.org The formation of these adducts provides direct evidence of the compound reaching and covalently binding to the genetic material in target tissues. The levels of these adducts are significant, and their presence is considered a key event in the initiation of carcinogenesis associated with this compound exposure.

Table 3: In Vivo DNA Adduct Levels in Rodents Exposed to this compound

| Species | Tissue | Major Adduct Identified | Adduct Level (approximate) | Reference |

| Rat | Liver, Kidney | S-[2-(N⁷-guanyl)ethyl]GSH | 1 adduct / 10⁵ DNA bases | nih.govacs.org |

| Mouse | Liver, Kidney | S-[2-(N⁷-guanyl)ethyl]GSH | 0.5 adducts / 10⁵ DNA bases | nih.govacs.org |

Evaluation of Dominant-Lethal Mutations

Studies investigating the potential of this compound to induce dominant-lethal mutations in germ cells have consistently yielded negative results in rodent models. Dominant-lethal mutation assays are designed to detect genetic damage in germ cells that can lead to the death of the embryo after fertilization. In multiple studies, this compound did not induce such mutations in either mice or rats. nih.govnih.govnih.govnih.gov Specifically, a study in DBA/2J male mice showed no increase in dominant lethal mutations. nih.gov Similarly, dominant lethal studies in rats exposed to this compound have also been negative. nih.govnih.govnih.gov These findings suggest that under the tested conditions, this compound does not cause the types of chromosomal aberrations in sperm that result in early embryonic death.

| Assay | Species | Outcome | Reference |

| Dominant-Lethal Mutation | Mouse (DBA/2J) | Negative | nih.gov |

| Dominant-Lethal Mutation | Rat | Negative | nih.govnih.govnih.gov |

| Dominant-Lethal Mutation | Mouse | Negative | nih.gov |

Molecular Mechanisms of Genotoxicity

The genotoxicity of this compound is primarily attributed to its metabolic activation, leading to the formation of reactive intermediates that can interact with DNA.

Role of S-(2-Bromoethyl)glutathione in DNA Alkylation

A critical pathway in the bioactivation of this compound is its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.govnih.govnih.gov This process forms a highly reactive sulfur half-mustard intermediate, S-(2-bromoethyl)glutathione. nih.govnih.gov This intermediate can then form a cyclic episulfonium ion, which is a potent alkylating agent that readily attacks nucleophilic sites on DNA. nih.govnih.gov

The major DNA adduct formed through this pathway is S-[2-(N7-guanyl)ethyl]glutathione. nih.govnih.gov This adduct has been identified as the principal product of DNA modification in both in vitro and in vivo studies in rats, being found in the liver and kidney. nih.gov The formation of this specific adduct provides strong evidence for the role of glutathione conjugation in the genotoxic mechanism of this compound. nih.gov Research has shown that the amount of this compound bound to DNA is proportional to the amount of glutathione bound, supporting the hypothesis that the DNA modification occurs via a preformed complex of the carcinogen and GSH. nih.gov In addition to the major N7-guanine adduct, a minor adduct, S-[2-(N6-deoxyadenosinyl)ethyl]glutathione, has also been identified. nih.gov The formation of these DNA adducts is considered a key initiating event in the carcinogenicity of this compound.

Influence of DNA Repair Activities on Mutagenicity

The mutagenic potential of the DNA lesions induced by this compound is modulated by the cell's DNA repair machinery. nih.gov Studies in Escherichia coli have shown that the mutagenicity of this compound is significantly reduced by the UV light-induced excision repair system. nih.govnih.gov This suggests that the DNA adducts formed by this compound create a distortion in the DNA helix that is recognized and repaired by this pathway. nih.gov

Conversely, the loss of a major apurinic/apyrimidinic site repair function did not affect its mutagenicity in E. coli. nih.govnih.gov Furthermore, the SOS-independent mutations induced by this compound were not affected by enzymes that repair simple alkylation-induced DNA lesions. nih.govnih.gov This indicates that the DNA lesions caused by this compound are not simple alkyl lesions and are handled by specific repair pathways. nih.govnih.gov The interplay between the formation of DNA adducts and the efficiency of specific DNA repair pathways ultimately determines the likelihood of mutations and the subsequent risk of cancer. embl.orgnih.gov

Carcinogenicity Assessments of this compound

This compound is recognized as a carcinogen in experimental animals based on sufficient evidence from numerous studies. nih.gov

Tumorigenesis in Experimental Animal Models

Exposure to this compound through various routes, including oral administration and inhalation, has been shown to induce tumors at multiple organ sites in both rats and mice. nih.gov

Multi-site Tumor Induction (e.g., forestomach, liver, lung, nasal cavity, mammary gland)

Chronic exposure to this compound has been demonstrated to be a potent inducer of tumors in a variety of tissues in laboratory animals. The site and type of tumor depend on the species, sex, and route of administration.

Summary of this compound Induced Tumors in Experimental Animals

| Tumor Site | Species/Sex | Tumor Type | Reference |

| Forestomach | Rat (Male/Female), Mouse (Male/Female) | Squamous-cell carcinoma | nih.gov |

| Liver | Rat (Female) | Hepatocellular carcinoma | nih.gov |

| Lung | Mouse (Male/Female), Rat (Female) | Alveolar/bronchiolar adenoma or carcinoma | nih.gov |

| Nasal Cavity | Rat (Male/Female), Mouse (Female) | Carcinoma and adenocarcinoma | nih.govnih.govjst.go.jp |

| Mammary Gland | Rat (Female), Mouse (Female) | Fibroadenoma or adenocarcinoma | nih.gov |

Oral administration of this compound has been shown to cause squamous-cell carcinomas of the forestomach in both rats and mice. nih.gov In female rats, liver cancer (hepatocellular carcinoma) has also been observed following oral exposure. nih.gov

Inhalation studies have revealed a different pattern of tumor induction. Inhalation of this compound led to cancers of the nasal cavity (carcinoma and adenocarcinoma) in rats of both sexes and in female mice. nih.govnih.govjst.go.jp Lung tumors (alveolar/bronchiolar adenoma or carcinoma) were induced in mice of both sexes and in female rats. nih.gov Furthermore, benign or malignant tumors of the mammary gland (fibroadenoma or adenocarcinoma) were observed in female rats and mice exposed via inhalation. nih.gov

Dose-Response Relationships in Carcinogenic Effects

The carcinogenicity of this compound has been demonstrated in animal studies, with clear dose-response relationships observed. In a study conducted by the National Cancer Institute (NCI), technical-grade this compound was administered by gavage to Osborne-Mendel rats and B6C3F1 mice. nih.gov For male rats, time-weighted average doses were 41 and 38 mg/kg/day, and for female rats, 39 and 37 mg/kg/day. nih.gov Mice of both sexes received time-weighted average doses of 107 and 62 mg/kg/day. nih.gov A positive association between increased dosage and accelerated mortality was noted in both species. nih.gov

In rats, a high incidence of squamous-cell carcinomas of the forestomach was observed in a dose-related manner. nih.gov Furthermore, the incidence of hemangiosarcomas was increased in all dosed rat groups, although this was only statistically significant in males. nih.gov In mice, squamous-cell carcinomas of the forestomach and alveolar/bronchiolar adenomas were also induced by the compound. nih.gov

The National Toxicology Program (NTP) also conducted an inhalation cancer bioassay which showed accelerated mortality in male and female rats and female mice exposed to this compound. nih.gov

The following table summarizes the dose-response data for squamous-cell carcinomas of the forestomach in rats from the NCI study:

| Species/Sex | Dose Group | Dose (mg/kg/day) | Incidence of Forestomach Squamous-Cell Carcinomas |

| Rat/Male | Low | 38 | 45/50 |

| Rat/Male | High | 41 | 33/50 |

| Rat/Female | Low | 37 | 40/50 |

| Rat/Female | High | 39 | 29/50 |

| Rat/Control | Control | 0 | 0/20 |

Role of Biotransformation to Active Metabolites in Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to its biotransformation into reactive metabolites. The primary pathway for its activation is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This process forms a DNA-reactive episulfonium ion (also known as a thiiranium ion), which can then form covalent adducts with DNA. nih.gov The formation of S-[2-(N7-guanyl)ethyl]glutathione is a key DNA adduct resulting from this pathway. nih.gov

Evidence supporting the role of the GST pathway in this compound's carcinogenicity comes from studies showing that depletion of GSH decreases the formation of DNA adducts and genotoxic effects. nih.gov Tissues with high GST activity, such as the forestomach, are primary targets for tumor induction, which further supports this mechanism. nih.gov While cytochrome P450 (CYP450) enzymes can also metabolize this compound, the resulting metabolites, bromoethanol and bromoacetaldehyde, are considered to be far less potent carcinogens. nih.gov

Genotoxic Carcinogen Classification

This compound is classified as a genotoxic carcinogen. nih.gov This classification is based on substantial evidence from a wide array of in vitro and in vivo assays demonstrating its ability to interact with and damage genetic material. nih.gov It has been shown to be mutagenic in bacteria, yeast, and mammalian cells, and it induces sister chromatid exchange, and unscheduled DNA synthesis in human cells in vitro. inchem.org The genotoxicity is a direct consequence of its biotransformation into reactive metabolites that covalently bind to DNA, leading to the formation of DNA adducts. nih.gov The International Agency for Research on Cancer (IARC) has classified ethylene dibromide as "probably carcinogenic to humans (Group 2A)", taking into account the extensive evidence of its genotoxicity. nih.gov

Epidemiological Studies of Human Carcinogenicity

The evidence for the carcinogenicity of this compound in humans is considered inadequate. nih.govnih.gov Several epidemiological studies have been conducted on workers occupationally exposed to this compound. nih.gov However, these studies have not been able to definitively establish a causal link between exposure to this compound and an increased risk of cancer in humans. nih.gov

Limitations and Confounding Factors in Human Studies

The primary limitations of the existing human epidemiological studies are the concurrent exposure of workers to multiple chemicals and the low statistical power of the studies. nih.gov It is often difficult to isolate the specific effects of this compound from the effects of other potentially carcinogenic substances present in the workplace environment. nih.gov Additionally, the relatively small cohorts of exposed workers in these studies make it challenging to detect a statistically significant increase in cancer risk, even if one exists. nih.gov Due to these limitations, the human evidence for the carcinogenicity of this compound remains inconclusive. nih.govnih.gov

Reproductive and Developmental Toxicology of this compound